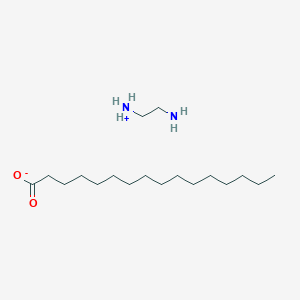
(2-Aminoethyl)ammonium palmitate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Aminoethyl)ammonium palmitate is an organic compound that combines the properties of an amine and a fatty acid. It is formed by the reaction of palmitic acid, a common saturated fatty acid, with (2-aminoethyl)amine. This compound is of interest due to its amphiphilic nature, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. This makes it useful in various applications, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)ammonium palmitate typically involves the reaction of palmitic acid with (2-aminoethyl)amine. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions to ensure complete reaction. The general reaction can be represented as follows:
C16H32O2+C2H8N2→C18H40N2O2
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
(2-Aminoethyl)ammonium palmitate can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form simpler amines and fatty acids.
Substitution: The amine group can participate in substitution reactions with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of amine oxides and carboxylic acids.
Reduction: Formation of simpler amines and fatty acids.
Substitution: Formation of substituted amines and corresponding by-products.
科学的研究の応用
(2-Aminoethyl)ammonium palmitate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of cell membranes and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emulsifying properties.
作用機序
The mechanism of action of (2-Aminoethyl)ammonium palmitate is largely dependent on its amphiphilic nature. It can interact with both hydrophilic and hydrophobic molecules, making it an effective emulsifier. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery, where it can help in the transport of hydrophobic drugs across cell membranes.
類似化合物との比較
Similar Compounds
(2-Aminoethyl)ammonium stearate: Similar in structure but derived from stearic acid.
(2-Aminoethyl)ammonium oleate: Derived from oleic acid, an unsaturated fatty acid.
(2-Aminoethyl)ammonium laurate: Derived from lauric acid, a shorter-chain fatty acid.
Uniqueness
(2-Aminoethyl)ammonium palmitate is unique due to its specific chain length and saturation level, which influence its physical properties and applications. Compared to its counterparts, it offers a balance between hydrophilicity and hydrophobicity, making it versatile for various applications.
特性
CAS番号 |
100021-79-2 |
|---|---|
分子式 |
C18H40N2O2 |
分子量 |
316.5 g/mol |
IUPAC名 |
ethane-1,2-diamine;hexadecanoic acid |
InChI |
InChI=1S/C16H32O2.C2H8N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;3-1-2-4/h2-15H2,1H3,(H,17,18);1-4H2 |
InChIキー |
ITWATCMIPRAPEE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].C(CN)[NH3+] |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)O.C(CN)N |
Key on ui other cas no. |
100021-79-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















